molecular formula C13H15N3O3 B2354818 2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-53-9

2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2354818
CAS RN: 886898-53-9
M. Wt: 261.281
InChI Key: GYZJHVIDWYMMDC-UHFFFAOYSA-N
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Description

The compound is a derivative of the pyrido[1,2-a]pyrimidine class . Pyrido[1,2-a]pyrimidines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for “2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” were not found, there are general methods for synthesizing pyrido[1,2-a]pyrimidines . For example, one method involves the use of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids .

Scientific Research Applications

Tautomerism and Molecular Interactions

Research on the tautomerism of nucleic acid bases demonstrates the effect of molecular interactions on tautomeric equilibria, which is crucial for understanding the behavior of pyrimidine derivatives like 2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide in biological systems. This study highlights the influence of environmental interactions on the stability of tautomeric forms, providing a foundational understanding of how such compounds interact at the molecular level (Person et al., 1989).

Pharmacological Effects of Pyrimidines

Pyrimidines are noted for their extensive pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Research developments in this area offer a comprehensive overview of the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, underscoring their potential as a basis for developing new therapeutic agents with minimal toxicity (Rashid et al., 2021).

Anti-Cancer Properties

The anti-cancer potential of pyrimidine derivatives is extensively reported, with studies focusing on their ability to interact with diverse enzymes, targets, and receptors. This research underscores the significance of pyrimidines in medicinal chemistry and their potential as future drug candidates for cancer therapy (Kaur et al., 2014).

Versatile Medicinal and Biological Potential

Pyrimidine analogs are recognized for their broad-spectrum activities, including anticancer, anti-HIV, antifungal, and antibacterial activities. This comprehensive review of clinically approved pyrimidine-containing drugs and recent reports on their activities highlights the importance of this molecule as a scaffold for drug discovery (JeelanBasha & Goudgaon, 2021).

Pharmacologically Active Pyrimidine Derivatives

An analysis of pyrimidine derivatives used in medical practice reveals substances with a wide range of pharmacological activity, including antiviral, psychotropic, antimicrobial, antitumor, and antiparasitic effects. This systematic analysis serves as a basis for further research into new highly effective and safe medicines (Chiriapkin, 2022).

properties

IUPAC Name

2-hydroxy-N-(2-methylpropyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(2)7-14-11(17)10-12(18)15-9-5-3-4-6-16(9)13(10)19/h3-6,8,18H,7H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZJHVIDWYMMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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